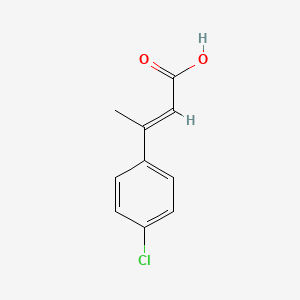

(E)-3-(4-Chlorophenyl)but-2-Enoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINDTVUVNPIJMY-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Synthetic Approaches for (E)-3-(4-Chlorophenyl)but-2-Enoic Acid

The construction of the this compound backbone can be achieved through several strategic synthetic routes. These methods primarily focus on the formation of the carbon-carbon double bond with the desired stereochemistry and the establishment of the carboxylic acid functionality.

One of the most straightforward and widely employed methods for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. nii.ac.jp This strategy is highly applicable for the preparation of this compound. The general approach involves the synthesis of an appropriate ester precursor, such as ethyl (E)-3-(4-chlorophenyl)but-2-enoate, followed by a hydrolysis step.

The hydrolysis can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is often preferred due to its irreversibility, which typically leads to higher yields. In this process, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, yielding the carboxylate salt. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate to afford the final carboxylic acid product.

Reaction Scheme: Base-Catalyzed Ester Hydrolysis

| Reactant | Reagents | Product |

|---|

Acid-catalyzed hydrolysis, while reversible, can also be employed, often using an excess of water to drive the equilibrium towards the products. nii.ac.jp

Olefination reactions provide a powerful means to construct the carbon-carbon double bond present in aryl-substituted butenoic acids. These methods typically involve the reaction of a carbonyl compound with a phosphorus ylide (Wittig reaction) or a phosphonate (B1237965) carbanion (Horner-Wadsworth-Emmons reaction).

For the synthesis of this compound, a plausible olefination approach would involve the reaction of 4-chloroacetophenone with a stabilized phosphorus ylide or phosphonate ester containing an acetate (B1210297) equivalent. The Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous as it generally favors the formation of the thermodynamically more stable (E)-alkene.

In a typical HWE approach, a phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a suitable base (e.g., sodium hydride) to generate a nucleophilic carbanion. This carbanion then reacts with 4-chloroacetophenone. The resulting intermediate eliminates a phosphate (B84403) byproduct to form the α,β-unsaturated ester, ethyl (E)-3-(4-chlorophenyl)but-2-enoate. Subsequent hydrolysis, as described in the previous section, yields the target acid.

Alternative olefination strategies could involve variations of the Perkin or Knoevenagel condensation reactions, which are classic methods for the synthesis of α,β-unsaturated carboxylic acids.

Achieving high stereoselectivity for the (E)-isomer is a critical aspect of the synthesis. The geometry of the double bond is determined during the olefination step. As mentioned, the Horner-Wadsworth-Emmons reaction with stabilized phosphonate ylides is highly stereoselective for the (E)-isomer. This preference is attributed to the thermodynamic stability of the E-alkene product and the stereochemical course of the elimination of the phosphate intermediate.

In contrast, the standard Wittig reaction using non-stabilized ylides often yields the (Z)-isomer as the major product. Therefore, the choice of the olefination reagent is paramount for controlling the stereochemical outcome.

Another consideration for stereocontrol involves isomerization. If a mixture of (E) and (Z) isomers is obtained, it may be possible to isomerize the (Z)-isomer to the more stable (E)-isomer under thermal or photochemical conditions, often in the presence of a catalyst such as iodine.

Derivatization and Chemical Transformations

The presence of both a carboxylic acid functionality and an alkene moiety makes this compound a versatile substrate for further chemical transformations.

The carboxylic acid group is readily converted into a variety of derivatives through standard organic reactions. jackwestin.com

Esterification: Reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This reaction, known as Fischer esterification, is an equilibrium process. jackwestin.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride, which then readily reacts with an alcohol to form the ester.

Amidation: The direct conversion of the carboxylic acid to an amide by reaction with an amine is generally difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. jackwestin.com Therefore, the reaction is typically carried out using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. Alternatively, converting the carboxylic acid to an acyl chloride first, followed by reaction with an amine, provides a high-yield route to the corresponding amide.

Table of Carboxylic Acid Derivatives

| Derivative Type | General Structure | Reagents |

|---|---|---|

| Ester | R-COOR' | R'-OH, H⁺ catalyst |

| Amide | R-CONR'R'' | HNR'R'', DCC or conversion to acyl chloride |

The carbon-carbon double bond in this compound is susceptible to addition reactions. libretexts.org

Electrophilic Addition: The alkene can undergo electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂). savemyexams.com In these reactions, the π-bond of the alkene acts as a nucleophile, attacking the electrophile. This leads to the formation of a carbocation intermediate, which is then attacked by the nucleophile. The regioselectivity of the addition of unsymmetrical reagents like HX is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms.

Allylic Bromination: While the double bond itself can react, the allylic position (the carbon atom adjacent to the double bond) is also a site of reactivity. Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). This reaction proceeds via a free-radical mechanism and selectively introduces a bromine atom at the allylic position without reacting with the double bond. For this compound, this would result in the formation of (E)-4-bromo-3-(4-chlorophenyl)but-2-enoic acid.

Oxidative and Reductive Transformations of the Compound

The unsaturated nature of this compound allows for both oxidative and reductive transformations, primarily targeting the alkene and carboxylic acid functionalities.

Reductive Transformations: The carbon-carbon double bond is susceptible to reduction through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction proceeds to saturate the double bond, yielding 3-(4-chlorophenyl)butanoic acid. The conditions for this reaction can generally be controlled to selectively reduce the alkene without affecting the aromatic ring or the carboxylic acid group. For instance, hydrogenation of similar α,β-unsaturated systems can be achieved under mild temperatures and pressures. mdpi.com

Oxidative Transformations: Oxidative cleavage of the double bond can be accomplished using strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., heat and acidic or basic pH). google.com Such reactions would break the butenoic acid chain, potentially yielding 4-chlorobenzoic acid or other degradation products.

Epoxidation of the double bond is another possible oxidative pathway, which would introduce an epoxide ring. This transformation is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), leading to the formation of an oxirane ring. This reactive intermediate can be opened to form various di-functionalized products.

Modifications of the Chlorophenyl Aromatic Ring

The chlorine substituent on the phenyl ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Direct replacement of the chlorine atom by a nucleophile is challenging due to the electron-rich nature of the benzene (B151609) ring. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.comnih.govmasterorganicchemistry.comlibretexts.orglibretexts.org The but-2-enoic acid substituent is moderately electron-withdrawing, meaning that forcing conditions (high temperatures and strong nucleophiles) would be necessary to achieve substitution. libretexts.org

Transition Metal-Catalyzed Cross-Coupling: A more versatile approach for modifying the chlorophenyl ring involves cross-coupling reactions. The chlorine atom can serve as a handle in various palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings. nih.govdigitellinc.comnih.govumontreal.caresearchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can replace the chlorine atom with a new organic substituent.

Heck Coupling: This reaction would couple the chlorophenyl group with an alkene, though it is more commonly performed with aryl bromides or iodides.

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, creating a C-C triple bond.

These cross-coupling methods provide a powerful platform for synthesizing a diverse library of analogues with varied substituents on the aromatic ring.

Synthesis of Analogues and Related Structures

The structural backbone of this compound serves as a template for the synthesis of various isomers, analogues, and precursors to pharmacologically active molecules.

Preparation of Z-Isomers and Diastereomers

The geometry of the double bond is a critical feature of the molecule, and methods to access its Z-isomer are of synthetic interest.

Preparation of Z-Isomers: The synthesis of the thermodynamically less stable Z-isomer can be challenging. One potential route is through the isomerization of the E-isomer. This can sometimes be achieved under acidic conditions or through photochemical methods. figshare.comresearchgate.net Photocatalytic isomerization, using specific photosensitizers and light, provides a modern approach to accessing the Z-isomer by exciting the molecule to a triplet state where rotation around the C=C bond becomes possible. nih.gov

Preparation of Diastereomers: Diastereomers can be generated by introducing a new stereocenter into the molecule. This can be accomplished through reactions at the double bond. For example:

Diastereoselective Dihydroxylation: Reaction with osmium tetroxide (OsO₄) in the presence of a chiral ligand could produce a pair of diastereomeric diols.

Diastereoselective Reduction: If a chiral reducing agent were used to hydrogenate the double bond in a derivative containing another stereocenter, a pair of diastereomers of the resulting saturated compound could be formed.

Synthesis of Baclofen (B1667701) Precursors and Conformationally Restricted Analogues

This compound is a valuable starting point for the synthesis of precursors to Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid], a muscle relaxant. pnu.ac.irajchem-b.com The synthesis of Baclofen requires the introduction of an amino group and the reduction of the double bond.

One common strategy for synthesizing Baclofen involves a Michael addition of a nitrogen nucleophile to an α,β-unsaturated system. brieflands.com The ester of this compound could serve as a Michael acceptor for a nitrogen-containing species (like nitromethane (B149229) or a protected amine), which would install the necessary carbon-nitrogen bond at the β-position. Subsequent reduction of the double bond and hydrolysis of the ester and nitro group (if used) would yield the Baclofen structure.

Other synthetic routes to Baclofen often start from 4-chlorobenzaldehyde (B46862) and build the carbon skeleton through methods like Claisen condensation or aldol (B89426) condensation, leading to intermediates such as β-(p-chlorophenyl)glutaric acid. pnu.ac.irbrieflands.comchemicalbook.com These intermediates are then converted to a cyclic imide, which undergoes a Hofmann rearrangement to yield Baclofen. pnu.ac.irajchem-b.com

Furthermore, the rigid structure of the butenoic acid can be used to design and synthesize conformationally restricted analogues of GABA and Baclofen, which are valuable tools for studying receptor binding and pharmacology.

Synthesis of Organometallic Derivatives

The synthesis of organometallic derivatives of this compound can be envisioned through several pathways, leveraging the different functional groups in the molecule.

Complexation via the Carboxylate Group: The carboxylic acid moiety can be deprotonated to form a carboxylate salt, which can act as a ligand for various metal centers. This could lead to the formation of coordination complexes with metals such as rhodium, ruthenium, or palladium. These types of organometallic complexes are often studied for their catalytic properties.

Complexation via the Alkene: The π-system of the double bond can also coordinate to transition metals, forming π-alkene complexes.

Via the Aromatic Ring: The chlorophenyl ring can participate in the formation of organometallic compounds through oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the initial step in many cross-coupling reactions. This creates a transient organometallic intermediate with a metal-carbon σ-bond. While typically not isolated, these intermediates are crucial in the synthesis of more complex organic molecules. Cinnamic acid derivatives have also been explored in the context of creating new catalysts, such as by immobilizing a palladium complex on a magnetic support for use in C-C bond formation reactions. acs.org

Advanced Spectroscopic Characterization and Structural Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (E)-3-(4-Chlorophenyl)but-2-enoic acid, both proton (¹H) and carbon-13 (¹³C) NMR studies are employed to map out the proton and carbon environments within the molecule.

Proton NMR Spectroscopy for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of this compound, based on its structure, would exhibit distinct signals corresponding to the carboxylic acid, aromatic, vinylic, and methyl protons.

The protons on the para-substituted chlorophenyl ring typically appear as a pair of doublets, an AA'BB' system, in the aromatic region of the spectrum. The vinylic proton, being part of the α,β-unsaturated system, is expected to resonate as a singlet or a finely split quartet. The methyl protons attached to the double bond will also appear as a singlet or a finely split doublet. The acidic proton of the carboxyl group is characteristically observed as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (ortho to Cl) | ~7.45 | Doublet | 2H |

| Aromatic (meta to Cl) | ~7.35 | Doublet | 2H |

| Vinylic (=CH) | ~6.10 | Singlet | 1H |

| Methyl (-CH₃) | ~2.60 | Singlet | 3H |

Carbon-13 NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and characterization of the chemical environment of each carbon.

The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbons of the aromatic ring will produce four signals due to symmetry: one for the carbon bonded to chlorine, one for the carbon bonded to the butenoic acid moiety, and two for the protonated aromatic carbons. The two sp²-hybridized carbons of the alkene double bond will also be clearly distinguishable, as will the sp³-hybridized methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~172 |

| Alkene (β-carbon, C-Ar) | ~155 |

| Aromatic (C-ipso, attached to alkene) | ~139 |

| Aromatic (C-Cl) | ~136 |

| Aromatic (CH, ortho to Cl) | ~129 |

| Aromatic (CH, meta to Cl) | ~127 |

| Alkene (α-carbon, C-COOH) | ~118 |

| Methyl (-CH₃) | ~18 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. pressbooks.publibretexts.org The most prominent feature is the very broad O-H stretching vibration of the carboxylic acid dimer, which typically spans a wide frequency range. libretexts.org The C=O stretch of the conjugated carboxylic acid is also a strong and sharp absorption. libretexts.org Additionally, characteristic peaks for the C=C double bonds of the alkene and aromatic ring, as well as C-H and C-Cl bonds, are expected. pressbooks.pub

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Conjugated Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C stretch (Alkene) | 1620 - 1640 | Medium |

| C=C stretch (Aromatic) | ~1600, ~1475 | Medium |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-Cl stretch | 1085 - 1095 | Medium |

| =C-H bend (para-substituted) | 800 - 850 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to IR. For a molecule like this compound, it would be particularly useful for observing non-polar bonds. The C=C stretching vibrations of the alkene and the aromatic ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The symmetric vibrations of the chlorophenyl group would also be expected to be Raman active. While specific experimental data is not widely available, the technique is applicable and would provide valuable structural information.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) at m/z 196 and 198, respectively, with a characteristic 3:1 intensity ratio. libretexts.org

The fragmentation of the molecular ion would likely proceed through several pathways. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, 17 amu) and the loss of a carboxyl group (-COOH, 45 amu). libretexts.org Cleavage of the bonds adjacent to the aromatic ring and the double bond would also lead to characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (³⁵Cl / ³⁷Cl) | Predicted Fragment Ion | Loss |

|---|---|---|

| 196 / 198 | [C₁₀H₉ClO₂]⁺ | Molecular Ion (M⁺) |

| 179 / 181 | [C₁₀H₈ClO]⁺ | -OH |

| 151 / 153 | [C₉H₈Cl]⁺ | -COOH |

| 111 / 113 | [C₆H₄Cl]⁺ | -C₄H₅O₂ |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

While the specific crystal structure for this compound is not extensively detailed in publicly available literature, analysis of closely related analogues provides critical insights into the likely solid-state conformation, molecular packing, and intermolecular interactions. X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid.

A relevant analogue, (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid, has been studied, and its crystallographic data offers a model for understanding the structural properties of this class of compounds. The analysis reveals the spatial orientation of the phenyl ring relative to the butenoic acid chain and the hydrogen bonding patterns that dictate the crystal lattice structure.

In the crystal structure of (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid, molecules are linked by O-H⋯O hydrogen bonds, forming chains. The dihedral angle between the benzene (B151609) ring and the ethylene (B1197577) plane is a key structural parameter, measured at 76.34 (11)°. This significant twist indicates a non-planar conformation in the solid state, which can influence the compound's physical properties.

Interactive Table: Crystallographic Data for (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid

| Parameter | Value |

| Chemical Formula | C₁₀H₇F₃O₂ |

| Molecular Weight ( g/mol ) | 216.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4093 (9) |

| b (Å) | 5.7749 (4) |

| c (Å) | 14.7469 (8) |

| β (°) | 96.300 (6) |

| Volume (ų) | 965.77 (11) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 295 |

This data represents a closely related analogue and provides a basis for understanding the solid-state structure of this compound.

Stereochemical Characterization of (E)-Isomer Purity and Configuration

Confirming the stereochemistry of the double bond is paramount for defining the compound as the (E)-isomer. This is achieved through a combination of spectroscopic and chromatographic techniques that can differentiate between (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for determining the configuration of the double bond. The coupling constant (J-value) between the vinylic protons is characteristic of their relative orientation. For α,β-unsaturated systems, a large coupling constant (typically 12-18 Hz) for the protons on the double bond is indicative of a trans (E) configuration, while a smaller coupling constant (7-12 Hz) suggests a cis (Z) arrangement. For this compound, the key signals would be the vinylic proton and the methyl group protons, whose chemical shifts and coupling patterns confirm the geometry.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a powerful NMR technique that detects spatial proximity between atoms. For the (E)-isomer, irradiation of the methyl group protons should show an NOE enhancement for the vinylic proton, confirming they are on the same side of the molecule relative to the double bond's axis of rotation. Conversely, a lack of significant NOE between the methyl protons and the carboxylic acid proton would further support the (E) assignment.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial method for determining the isomeric purity of the compound. By using a suitable stationary phase (e.g., silica (B1680970) or a C18 column) and mobile phase, it is possible to achieve baseline separation of the (E) and (Z) isomers. The retention times for the two isomers will differ, allowing for their quantification. The purity of the (E)-isomer is determined by comparing the peak area of the desired isomer to the total area of all detected peaks, providing a precise measure of its prevalence in a sample.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like (E)-3-(4-Chlorophenyl)but-2-enoic acid, DFT calculations can provide valuable insights into its geometry, stability, electronic properties, and reactivity. A typical approach would involve using a functional, such as B3LYP, combined with a suitable basis set, like 6-31G(d,p), to perform the calculations.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this would involve calculating the total energy for various possible arrangements of its atoms and identifying the conformation with the minimum energy.

The molecule possesses several rotatable bonds, including the C-C bond connecting the phenyl ring to the butenoic acid moiety and the C-C single bond within the butenoic acid chain. Rotation around these bonds can lead to different conformers. A conformational analysis would systematically explore these rotations to identify the most stable conformer and any other low-energy isomers. It is expected that the planar conformation, where the phenyl ring and the carboxylic acid group are coplanar, would be a low-energy structure due to the extended π-conjugation. The "E" configuration of the double bond is a defining feature of this isomer.

Table 1: Predicted Key Geometrical Parameters for the Optimized Structure of this compound (Illustrative) This table is illustrative and based on general knowledge of similar structures, as specific computational data for the target molecule is not available.

| Parameter | Predicted Value |

| C=C bond length | ~1.35 Å |

| C-C single bond length (vinyl) | ~1.48 Å |

| C-C single bond length (phenyl) | ~1.49 Å |

| C=O bond length | ~1.22 Å |

| C-O single bond length | ~1.35 Å |

| C-Cl bond length | ~1.74 Å |

| Dihedral angle (Phenyl-C=C) | ~0-20° |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Natural Bond Orbital Analysis)

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the π-system extending over the phenyl ring and the butenoic acid chain is expected to be the primary location of the HOMO and LUMO.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can reveal important information about hyperconjugative interactions, which contribute to the stability of the molecule. For instance, NBO analysis could quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the π-system.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and based on general knowledge of similar structures, as specific computational data for the target molecule is not available.

| Property | Predicted Value | Significance |

| EHOMO | ~ -6.5 eV | Electron donating ability |

| ELUMO | ~ -1.5 eV | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2-3 Debye | Polarity of the molecule |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom of the carboxylic acid group, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature and susceptibility to nucleophilic attack. The chlorine atom, being electronegative, would also contribute to the electrostatic potential of the phenyl ring.

Reactivity Descriptors and Quantum Chemical Parameters

From the calculated HOMO and LUMO energies, several quantum chemical parameters, also known as reactivity descriptors, can be derived. These parameters provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): Calculated as 1 / (2η).

Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the chemical potential (μ = -χ).

These descriptors help in understanding the global reactivity of the molecule. For instance, a high electrophilicity index suggests a good electrophile.

Thermochemical Properties (e.g., Bond Dissociation Enthalpies)

DFT calculations can also be used to predict various thermochemical properties, such as the enthalpy of formation and bond dissociation enthalpies (BDEs). The BDE is the energy required to break a specific bond homolytically. This information is crucial for understanding the thermal stability of the molecule and the mechanisms of chemical reactions. For this compound, the BDE of the C-Cl bond on the phenyl ring and the O-H bond of the carboxylic acid would be of particular interest. The C-Cl bond in chlorobenzene (B131634) has a BDE of approximately 97.6 kcal/mol, and a similar value would be expected for this molecule.

Molecular Dynamics and Simulation Studies of Compound Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation would involve placing the this compound molecule in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for all the atoms in the system.

These simulations can provide insights into:

Solvation and Hydration: How the molecule interacts with solvent molecules. The carboxylic acid group is expected to form strong hydrogen bonds with water.

Conformational Dynamics: How the molecule's shape and conformation change over time in a solution. This can reveal the flexibility of the molecule and the accessibility of different reactive sites.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in a condensed phase, potentially forming dimers through hydrogen bonding between the carboxylic acid groups.

MD simulations on related cinnamic acid derivatives have been used to study their interactions with biological macromolecules, providing insights into their potential mechanisms of action. A similar approach could be applied to this compound to understand its behavior in a biological environment.

Molecular Interactions and Structure Activity Relationship Sar Studies

Structure-Activity Relationship (SAR) Analysis

Substituent Effects on Binding Affinity and Selectivity

The relationship between the chemical structure of a compound and its biological activity is a critical aspect of medicinal chemistry. For analogues of (E)-3-(4-Chlorophenyl)but-2-enoic acid, modifications to the substituent groups can significantly impact their binding affinity for specific receptors and their selectivity over others.

Research into the structure-activity relationships (SAR) of various neurologically active compounds provides insights into how specific chemical features influence biological effects. While direct SAR studies on this compound are not extensively detailed in the available literature, principles can be drawn from related classes of compounds. For instance, in studies of pyridine (B92270) derivatives, the nature and position of substituents on the aromatic ring play a crucial role in determining the affinity and selectivity for adenosine (B11128) receptors. A 6-(3-chlorophenyl) derivative in one such study displayed a significantly high affinity and a 5200-fold selectivity for human A3 receptors. This highlights the potent effect that the position and type of halogen substituent on a phenyl ring can have on receptor binding.

In the context of baclofen (B1667701) analogues, even minor structural changes can lead to significant differences in activity. For example, introducing chlorine atoms into the ortho positions of the phenyl ring of baclofen has been explored to create a conformational restriction, which in turn affects receptor affinity. In a series of conformationally restricted baclofen analogues, only one compound with ortho-chloro substituents showed affinity for the GABAB receptor, while other modifications resulted in inactive compounds. This underscores the sensitivity of the receptor's binding pocket to the steric and electronic properties of the substituents.

The following table summarizes the effects of different substituents on the binding affinity of related compound classes, which can provide a predictive framework for this compound analogues.

| Compound Class | Substituent Modification | Observed Effect on Binding Affinity/Selectivity |

|---|---|---|

| Pyridine Derivatives | 6-(3-chlorophenyl) group | High affinity (Ki = 7.94 nM) and 5200-fold selectivity for human A3 adenosine receptors. |

| Baclofen Analogues | Introduction of ortho-chloro groups | Maintained some affinity for GABAB receptors, while other rigidifying modifications led to inactivity. |

| Baclofen Homologues | Substitution on the phenyl ring (e.g., 4-F, 3,4-Cl2) | Generally lower agonistic activity at GABAB receptors compared to the 4-Cl parent compound. |

Role as a Conformationally Restricted Analogue in Biological Research

Studies as an Analogue of Baclofen in Neurotransmitter Systems

This compound can be considered a conformationally restricted analogue of baclofen. Baclofen, or 4-amino-3-(4-chlorophenyl)butanoic acid, is a flexible molecule that can adopt various conformations. The introduction of a double bond between C2 and C3, as seen in this compound, restricts the rotational freedom of the carbon backbone. This conformational rigidity is a valuable tool in neuroscience research for probing the specific spatial requirements of receptor binding sites.

By studying conformationally restricted analogues, researchers can deduce the "active" conformation that a more flexible molecule like baclofen might adopt when it binds to its receptor, primarily the GABAB receptor. The synthesis of various rigid baclofen analogues has been a strategy to understand the precise pharmacophore required for GABAB receptor activation. For instance, research has focused on creating analogues where the p-chlorophenyl ring is held perpendicular to the GABA backbone, mimicking a potential bioactive conformation.

While the amino-substituted version, (E)-4-amino-3-(4-chlorophenyl)but-2-enoic acid, has been explicitly synthesized as a conformationally restricted analogue of baclofen, the underlying principle of using the but-2-enoic acid scaffold to reduce flexibility applies to the parent compound as well. Studies on such compounds help to map the steric and conformational tolerances of neurotransmitter receptors and inform the design of more potent and selective therapeutic agents.

Substrate and Inhibitory Properties in Enzyme Systems (e.g., GABA Aminotransferase)

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in GABA levels, which can be a therapeutic strategy for conditions like epilepsy. The potential for compounds to act as substrates or inhibitors of GABA-AT is therefore of significant interest.

While direct studies on this compound as a substrate or inhibitor for GABA-AT are not prominent in the literature, the structural features of the molecule are relevant. The design of GABA-AT inhibitors often involves creating molecules that can interact with the enzyme's active site. Many known inhibitors are mechanism-based, meaning the enzyme converts them into a reactive species that then inactivates the enzyme.

Research on related unsaturated carboxylic acids and their derivatives has shown that the presence of a double bond can be a key feature for interaction with GABA-AT. For example, conformationally restricted analogues of vigabatrin (B1682217), a known GABA-AT inhibitor, have been studied to understand the importance of the orientation of carboxylic and amino groups for binding to the enzyme. The general principle is that the inhibitor must fit within the active site in a way that allows for the catalytic machinery of the enzyme to act upon it.

The following table presents data on the inhibitory properties of various compounds related to GABA-AT, providing a context for the potential activity of this compound.

| Compound | Enzyme Target | Reported Activity |

|---|---|---|

| Vigabatrin | GABA-AT | Mechanism-based inactivator, used as an anti-epilepsy drug. |

| (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) | GABA-AT | Reported to be 187 times more potent than vigabatrin as an inactivator. |

| Conformationally restricted vigabatrin analogues | GABA-AT | Inhibitory properties are dependent on the orientation of carboxylic and amino groups. |

Applications and Utility As a Chemical Intermediate

Precursor in Organic Synthesis for Fine Chemicals

In the field of organic synthesis, (E)-3-(4-Chlorophenyl)but-2-enoic acid serves as a valuable starting material. Its defined stereochemistry and reactive sites—the carboxylic acid and the alkene group—allow for targeted chemical transformations. A notable application is its use as a precursor in the synthesis of other specialized chemical entities. For instance, it is a documented starting material for producing (Z)-4-amino-3-(4-chlorophenyl)but-2-enoic acid, a more complex amino acid derivative. lookchem.com This transformation highlights its utility in building intricate molecular frameworks characteristic of fine chemicals.

Building Block for Pharmaceutical Intermediates

The structural motifs present in this compound are of significant interest in medicinal chemistry. The chlorophenyl group is a common feature in many pharmaceutical compounds, where it can influence the molecule's metabolic stability and binding affinity. The compound's utility is demonstrated by its role as a building block for potential pharmaceutical intermediates, such as (Z)-4-amino-3-(4-chlorophenyl)but-2-enoic acid. lookchem.com While this specific intermediate may require further elaboration to become an active pharmaceutical ingredient, its synthesis from this compound exemplifies the latter's foundational role in constructing molecules with potential therapeutic value. The broader class of chlorophenyl-containing intermediates is crucial in the synthesis of various drugs, including targeted cancer therapies. nbinno.com

Role in Agrochemical Synthesis

The development of effective agrochemicals, such as herbicides and fungicides, often relies on intermediates with specific structural features. nbinno.com The 4-chlorophenyl group, a key component of this compound, is a common moiety in a variety of agrochemical products. This is because the presence of a halogenated aromatic ring can confer desired biological activity and environmental persistence. Consequently, this compound represents a potential building block for the synthesis of new agrochemicals, providing a versatile scaffold that can be chemically modified to develop novel active ingredients for crop protection. nbinno.com

Ligand Design in Coordination Chemistry

In coordination chemistry, ligands are molecules or ions that bond to a central metal atom to form a coordination complex. The design of these ligands is crucial for tuning the properties of the resulting complex for applications in catalysis, materials science, and medicine. uni-wuerzburg.de this compound possesses a carboxylic acid functional group, which can be deprotonated to form a carboxylate. This carboxylate group is a classic coordinating agent, capable of binding to metal centers through its oxygen atoms. The presence of both a "hard" oxygen donor site and "soft" coordination sites (the phenyl ring and the carbon-carbon double bond) provides multiple potential points for metal interaction. This combination of functional groups makes it a candidate for use in the design of ligands for creating novel coordination compounds with specific electronic and structural properties. researchgate.net

Advanced Research Avenues and Methodological Considerations

Development of Chemo- and Stereoselective Synthetic Methodologies

The synthesis of (E)-3-(4-Chlorophenyl)but-2-enoic acid and its analogs presents an ongoing challenge in achieving high levels of chemo- and stereoselectivity. Traditional methods, often involving condensation reactions, may result in mixtures of (E) and (Z) isomers, necessitating complex purification steps. Future research is directed towards the development of more sophisticated synthetic strategies that offer precise control over the molecular architecture.

Advanced methodologies could include:

Catalytic Cross-Coupling Reactions: The use of palladium, nickel, or copper catalysts in reactions like the Heck or Suzuki coupling could provide highly efficient and stereoselective routes. These methods would involve coupling a suitable 4-chlorophenyl precursor with a butenoic acid synthon.

Stereoselective Olefination Reactions: Modern olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski reactions, can be optimized through ligand and reagent design to favor the formation of the (E)-isomer. The choice of base, solvent, and temperature are critical parameters in controlling the stereochemical outcome.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative. Enzymes such as phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to cinnamic acid, could be engineered to accept substituted precursors, potentially leading to a direct and enantiomerically pure synthesis route. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic Cross-Coupling | High efficiency, good functional group tolerance, high stereoselectivity. | Development of novel ligands and catalyst systems, optimization of reaction conditions. |

| Modern Olefination | Versatility, well-established procedures, potential for high (E)-selectivity. | Design of new phosphonate (B1237965) or sulfone reagents, fine-tuning of reaction parameters. |

| Biocatalysis / Enzymatic | High stereoselectivity, environmentally friendly ("green") conditions, mild reaction temperatures. | Enzyme engineering and directed evolution, substrate scope expansion. |

Integration of Advanced Spectroscopic Techniques for In-Situ Studies

Understanding the reaction mechanisms and kinetics for the synthesis and transformation of this compound requires real-time monitoring. Advanced in-situ spectroscopic techniques are pivotal for observing transient intermediates and dynamic structural changes under actual reaction conditions. osti.gov

Key techniques for future investigation include:

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can provide detailed structural information about reactants, intermediates, and products directly in the reaction vessel, offering insights into reaction pathways and kinetics.

In-Situ Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy methods are powerful for monitoring changes in chemical bonds during a reaction, helping to identify short-lived species and determine the roles of catalysts and reagents. researchgate.net

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, XAS can provide information on the oxidation state and local coordination environment of the catalytic center as the reaction progresses, elucidating the catalytic cycle. researchgate.net

The integration of these techniques can provide a comprehensive, real-time picture of the chemical processes, facilitating the optimization of synthetic routes and the discovery of new reaction mechanisms. osti.gov

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry provides powerful tools for predicting the properties, reactivity, and biological activity of molecules like this compound. However, the predictive accuracy of these models is highly dependent on the level of theory and the parameters used. Future research should focus on refining these models for greater predictive power.

Areas for refinement include:

Quantum Mechanical (QM) Calculations: Employing higher levels of theory, such as Density Functional Theory (DFT) with appropriate functionals and basis sets, can yield more accurate predictions of electronic structure, spectroscopic properties, and reaction energetics.

Quantitative Structure-Activity Relationship (QSAR) Models: Classical QSAR models rely on descriptors that encode chemical structures to predict biological activity or toxicity. researchgate.net Developing more sophisticated QSAR models using larger datasets and machine learning algorithms can improve their predictive capabilities for endocrine disruption or other biological interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvents or biological macromolecules.

The development of high-performance predictive models is essential for screening chemical libraries and prioritizing candidates for synthesis and testing, thereby accelerating the discovery process. nih.gov

Exploration of Environmental Transformations and Fate Mechanisms

The presence of a chlorophenyl group in the molecule raises questions about its environmental persistence and transformation. Cinnamic acid and its derivatives are known to occur naturally and are involved in various biological pathways, but halogenated aromatic compounds can be resistant to degradation. nih.govfrontiersin.org

Future research should investigate:

Biodegradation Pathways: Identifying microorganisms (bacteria and fungi) capable of degrading this compound and elucidating the metabolic pathways involved. This includes identifying key enzymes responsible for dechlorination and ring cleavage.

Photodegradation: Studying the stability of the compound under simulated sunlight to determine its susceptibility to photolytic degradation in aquatic and terrestrial environments.

Abiotic Transformations: Investigating potential hydrolysis or oxidation-reduction reactions that may occur in different environmental compartments, such as soil and water.

Understanding these transformation mechanisms is crucial for assessing the environmental risk profile of this compound and its derivatives. The study of related cinnamic acids shows they can influence carbon and nitrogen transformations in the environment, highlighting the need for specific research on this chlorinated analog. nih.gov

Multi-Scale Modeling Approaches in Chemical and Biological Systems

To bridge the gap between molecular properties and macroscopic behavior, multi-scale modeling approaches are essential. nih.gov These models integrate different levels of computational detail to simulate complex systems, from the quantum behavior of electrons to the dynamics of entire biological pathways or material interfaces. researchgate.net

For this compound, multi-scale modeling could be applied to:

Systems Biology: Simulating how the molecule interacts within a complex biological network. This could involve modeling its effect on metabolic pathways, signal transduction cascades, or gene regulation. diva-portal.org Such models can help understand how molecular-level interactions lead to cellular or organism-level responses. nih.gov

Toxicology and Pharmacology: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the compound by combining molecular docking simulations (to predict binding to proteins) with pharmacokinetic models that describe its behavior in a whole organism.

Material Science: Modeling the self-assembly of derivatized molecules into larger structures and predicting the bulk properties of the resulting material.

These integrated models provide a holistic view that is not achievable with single-scale techniques, offering deeper insights into the compound's behavior in complex environments. nih.govresearchgate.net

Potential in Material Science Applications Through Derivatization

The structural backbone of this compound, featuring a carboxylic acid, an alkene, and an aromatic ring, makes it a versatile building block for new materials. Derivatization of these functional groups can lead to polymers, liquid crystals, and other functional materials.

Potential research directions include:

Polymer Synthesis: The carboxylic acid group can be converted into an ester or amide to create monomers for polymerization. The resulting polymers could have unique thermal, optical, or mechanical properties conferred by the rigid chlorophenyl group.

Photosensitive Materials: The carbon-carbon double bond, similar to that in cinnamic acid, can undergo [2+2] cycloaddition upon exposure to UV light. This property can be exploited to create photo-crosslinkable polymers for applications in photoresists and optical data storage.

Bioconjugates and Functional Surfaces: The carboxylic acid can be used to anchor the molecule to surfaces or to conjugate it with biomolecules. This could be used to create functionalized surfaces with specific chemical or biological properties.

Table 2: Potential Derivatization Strategies and Applications

| Functional Group | Derivatization Reaction | Potential Application |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Polymer synthesis, liquid crystals, drug delivery systems. |

| Alkene Double Bond | Cycloaddition, Polymerization | Photosensitive polymers, photo-crosslinking agents. |

| Aromatic Ring | Electrophilic Substitution | Tuning electronic properties, creating novel ligands. |

By systematically exploring these derivatization pathways, novel materials with tailored properties can be developed for a wide range of technological applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for (E)-3-(4-Chlorophenyl)but-2-enoic Acid?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and phosphorane derivatives. For example, reacting 4-chlorobenzaldehyde with a phosphorane reagent (e.g., 2a in ) under basic conditions (aq. NaOH), followed by acidification and purification via filtration and washing. Yield optimization requires precise control of stoichiometry, temperature, and reaction time .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid moiety).

- NMR (¹H and ¹³C) : To verify stereochemistry (e.g., coupling constants for E-configuration) and substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-chlorophenyl group).

- Mass Spectrometry (MS) : To determine molecular ion peaks (e.g., [M+H]⁺ at m/z 214.6 for C₁₀H₉ClO₂). Detailed spectral data are reported in synthetic protocols .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H333 warnings in ).

- Store waste separately in labeled containers for professional disposal to prevent environmental contamination.

- Conduct reactions in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can E/Z isomerization be controlled or resolved during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use silica gel column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) to separate isomers.

- Crystallography : Recrystallization from polar solvents (e.g., ethanol/water mixtures) can favor the E-isomer due to steric and packing effects, as demonstrated in crystal structure analyses of analogous compounds .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Base Selection : Aqueous NaOH (10% w/w) enhances deprotonation and stabilizes intermediates, improving reaction efficiency .

- Temperature Control : Heating under reflux (e.g., 80–100°C) accelerates kinetics but must be monitored to avoid side reactions (e.g., decarboxylation).

- Catalysis : Transition metal catalysts (e.g., Pd or Cu) could be explored for cross-coupling steps, though this requires further validation .

Q. What crystallographic methods confirm the stereochemistry and molecular packing of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) provides definitive proof of the E-configuration. For example, unit cell parameters (a=14.405 Å, β=100.72°) and hydrogen-bonding patterns (e.g., O–H···O interactions) are critical for structural validation. Crystallization from DMSO/water mixtures is recommended for high-quality crystals .

Q. How can HPLC methods be adapted for analyzing impurities or degradation products?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/0.1% phosphoric acid (pH 2.5–3.0) for optimal separation.

- Detection : UV detection at λ=254 nm (for aromatic/chlorophenyl absorption). Method validation should include spike-recovery tests for impurities like Z-isomers or decarboxylated byproducts, as demonstrated in analogous studies .

Q. How do substituents (e.g., electron-withdrawing groups) affect the compound's physicochemical properties?

- Methodological Answer :

- Polarity : The 4-chloro group increases hydrophobicity (logP ~2.8) compared to non-halogenated analogs.

- Acidity : The electron-withdrawing Cl substituent lowers the pKa of the carboxylic acid (estimated pKa ~3.5–4.0).

- Stability : Fluorinated analogs (e.g., trifluoromethyl derivatives) exhibit enhanced metabolic stability but require modified synthetic routes, as seen in related studies .

Notes

- Avoid citing commercial sources (e.g., benchchem.com ).

- Contradictions: reports Z-isomer synthesis, while focuses on E-isomer characterization. Researchers must verify stereochemistry post-synthesis.

- Advanced methodologies (e.g., SCXRD, HPLC) require specialized equipment and validation protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.